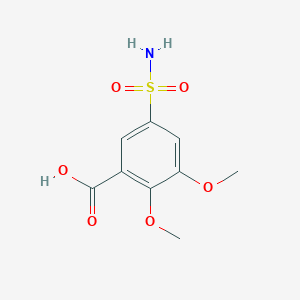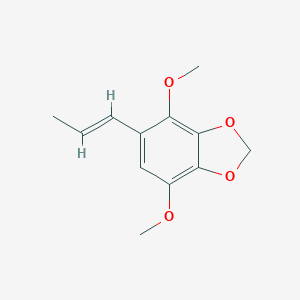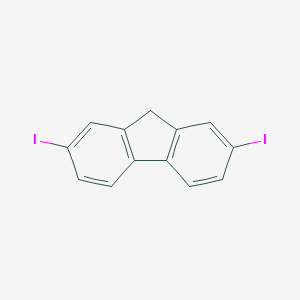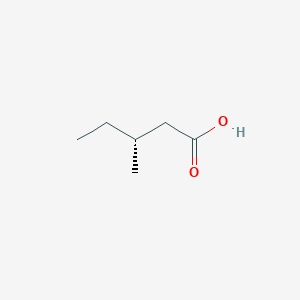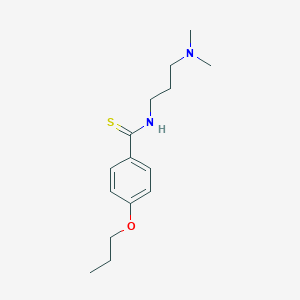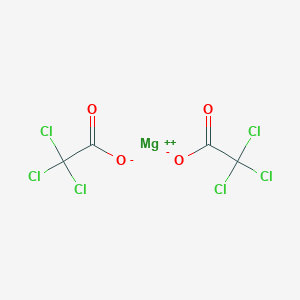
Magnesium trichloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium trichloroacetate (MgTCA) is a chemical compound that has gained significant attention in recent years due to its potential in various scientific research applications. MgTCA is a derivative of trichloroacetic acid, which is commonly used in organic chemistry as a reagent. MgTCA has been found to possess unique biochemical and physiological properties that make it a promising candidate for various laboratory experiments. In
Wirkmechanismus
The mechanism of action of Magnesium trichloroacetate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Magnesium trichloroacetate has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. Magnesium trichloroacetate has also been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemische Und Physiologische Effekte
Magnesium trichloroacetate has been found to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, a major antioxidant in cells, and to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation products. Magnesium trichloroacetate has also been found to decrease the levels of pro-inflammatory cytokines and to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, Magnesium trichloroacetate has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Magnesium trichloroacetate has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and purify. It is also soluble in water and polar organic solvents, making it easy to use in various experimental setups. Magnesium trichloroacetate has been found to have low toxicity and to be well-tolerated in animal models. However, Magnesium trichloroacetate has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to determine its long-term safety and efficacy.
Zukünftige Richtungen
There are several future directions for Magnesium trichloroacetate research. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Magnesium trichloroacetate has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Further research is needed to determine its potential in human clinical trials. Another potential application is in the development of new anti-inflammatory and antioxidant therapies. Magnesium trichloroacetate has been found to have anti-inflammatory and antioxidant properties, and further research is needed to determine its potential in the treatment of various inflammatory and oxidative stress-related diseases.
Synthesemethoden
Magnesium trichloroacetate can be synthesized by reacting magnesium oxide or magnesium hydroxide with trichloroacetic acid in a solvent such as water or ethanol. The reaction produces a white crystalline solid that is soluble in water and polar organic solvents. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Magnesium trichloroacetate has been found to possess various scientific research applications. It has been used as a catalyst in organic chemistry reactions, as a chelating agent in metal ion extraction, and as a potential therapeutic agent in biomedical research. Magnesium trichloroacetate has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has also been found to have neuroprotective effects and potential in the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
16094-02-3 |
|---|---|
Produktname |
Magnesium trichloroacetate |
Molekularformel |
C4Cl6MgO4 |
Molekulargewicht |
349.1 g/mol |
IUPAC-Name |
magnesium;2,2,2-trichloroacetate |
InChI |
InChI=1S/2C2HCl3O2.Mg/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 |
InChI-Schlüssel |
YMNRJYYHNXITFZ-UHFFFAOYSA-L |
SMILES |
C(=O)(C(Cl)(Cl)Cl)[O-].C(=O)(C(Cl)(Cl)Cl)[O-].[Mg+2] |
Kanonische SMILES |
C(=O)(C(Cl)(Cl)Cl)[O-].C(=O)(C(Cl)(Cl)Cl)[O-].[Mg+2] |
Andere CAS-Nummern |
16094-02-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



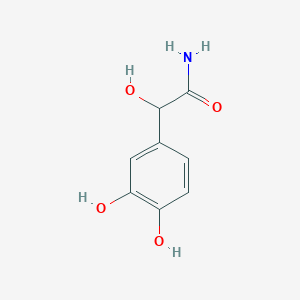
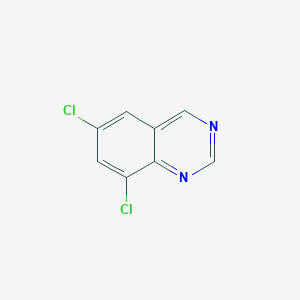
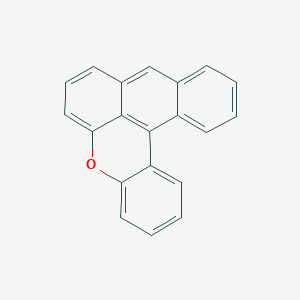
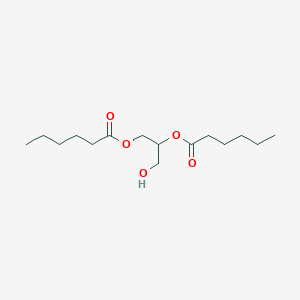

![1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine](/img/structure/B95110.png)
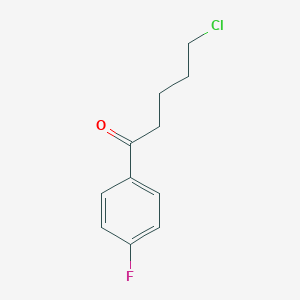
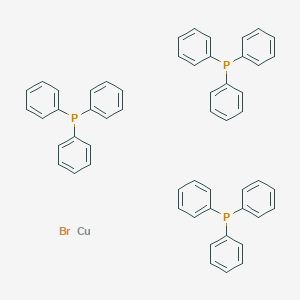
![2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid](/img/structure/B95121.png)
